3-Carbamoylbenzoic acid

Beschreibung

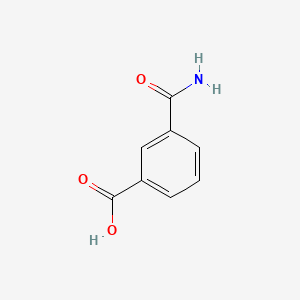

3-Carbamoylbenzoic acid (CAS 90196-48-8) is a benzoic acid derivative with a carbamoyl (-CONH₂) substituent at the third position of the benzene ring. Its molecular formula is C₈H₇NO₃, and it is synthesized via base hydrolysis of precursor compounds under mild conditions, yielding a white crystalline solid . The carbamoyl group confers unique hydrogen-bonding capabilities, making it a critical scaffold in medicinal chemistry.

Notably, this compound derivatives have been identified as potent inhibitors of human apurinic/apyrimidinic endonuclease 1 (APE1), a DNA repair enzyme implicated in cancer resistance to chemotherapy. Aiello et al. (2012) demonstrated that modifications to the carbamoyl group enhance APE1 inhibitory activity, with IC₅₀ values in the low micromolar range, positioning it as a promising therapeutic target .

Eigenschaften

IUPAC Name |

3-carbamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUKYCZRWSQGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196309 | |

| Record name | Benzoic acid, 3-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4481-28-1 | |

| Record name | 3-(Aminocarbonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4481-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carbamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHTHALAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86ZTG9TZOB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Pathway

3-Cyanobenzoic acid undergoes controlled hydrolysis to introduce the carbamoyl (-CONH₂) group. This method leverages partial hydrolysis under acidic or basic conditions, often with transition metal catalysts.

Procedure:

-

Substrate Preparation : 3-Chloromethylbenzonitrile is oxidized to 3-cyanobenzoic acid using H₂O₂ (30%) in ethanol with vanadyl sulfate (VO(SO₄)) and sodium tungstate (Na₂WO₄) as catalysts at 45°C.

-

Hydrolysis : The nitrile group is hydrolyzed to carbamoyl via:

-

Basic Conditions : NaOH (pH 8–12) at 80–100°C.

-

Catalytic Hydrogenation : H₂/Pd-C in aqueous ammonia.

-

Data Table: Optimization of Nitrile Hydrolysis

Advantages:

-

High regioselectivity for the carbamoyl group.

-

Scalable with industrial solvents (ethanol, water).

Challenges:

Direct Amidation of 3-Halobenzoic Acids

Reaction Pathway

3-Chlorobenzoic acid reacts with ammonia under catalytic conditions to replace the halogen with a carbamoyl group. Copper-based catalysts facilitate nucleophilic substitution.

Procedure:

-

Chlorination : m-Xylene is chlorinated using Cl₂/FeCl₃ at 60°C to yield 3-chlorobenzoic acid.

-

Ammoniation : The chloride is displaced by NH₃ in dimethyl sulfoxide (DMSO) with CuCl/Na₂CO₃ at 150°C for 4–6 hours.

Data Table: Ammoniation of 3-Chlorobenzoic Acid

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuCl | DMSO | 150 | 4 | 90.3 |

| CuO | DMF | 140 | 6 | 86.9 |

Advantages:

-

Avoids intermediate steps (e.g., nitrile formation).

-

Compatible with green solvents (DMSO, DMF).

Challenges:

Multi-Step Synthesis from Toluene Derivatives

Reaction Pathway

m-Toluene derivatives are functionalized through sequential chlorination, oxidation, and ammoniation.

Procedure:

-

Chlorination : m-Xylene → 2-chloro-m-xylene using Cl₂/FeCl₃.

-

Oxidation : 2-Chloro-m-xylene → 3-chlorobenzoic acid via H₂O₂/CH₃COOH.

-

Amidation : 3-Chlorobenzoic acid → 3-carbamoylbenzoic acid using NH₃/CuCl.

Data Table: Stepwise Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | Cl₂/FeCl₃, 60°C | 95.2 |

| Oxidation | H₂O₂/CH₃COOH, 90°C | 94.0 |

| Amidation | NH₃/CuCl, 150°C | 90.3 |

Advantages:

-

High cumulative yield (82% overall).

-

Utilizes inexpensive starting materials (m-xylene).

Challenges:

-

Multiple purification steps increase complexity.

Oxidative Functionalization of 3-Aminobenzoic Acid

Reaction Pathway

3-Aminobenzoic acid is acylated using phosgene or urea to form the carbamoyl group.

Procedure:

-

Acylation : React 3-aminobenzoic acid with urea ((NH₂)₂CO) at 180°C.

-

Work-Up : Neutralize with HCl and recrystallize from methanol.

Advantages:

-

Avoids metal catalysts.

-

Single-step reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Carbamoylbenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 3-Aminobenzoic acid.

Substitution: Nitro, halo, or other substituted benzoic acids.

Wissenschaftliche Forschungsanwendungen

3-Carbamoylbenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.

Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with anti-inflammatory and antimicrobial properties.

Wirkmechanismus

The mechanism of action of 3-carbamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional distinctions between 3-carbamoylbenzoic acid and analogous compounds are summarized below. Key differences in substituents, applications, and biological activities highlight its unique profile.

Table 1: Comparative Analysis of this compound and Related Compounds

Key Observations:

Functional Group Influence: The carbamoyl group in this compound enhances its binding to APE1 compared to simpler analogs like 3-aminobenzoic acid, which lacks hydrogen-bonding capacity . Nitro-substituted derivatives (e.g., 3-carbamoyl-5-nitrobenzoic acid) exhibit higher reactivity but reduced solubility, limiting their therapeutic utility .

Biological Activity: Caffeic acid (3,4-dihydroxy substitution) shows antioxidant properties but lacks the targeted enzyme inhibition seen in this compound . 2-Aminobenzamides are specialized in glycosylation studies, unlike this compound, which targets DNA repair pathways .

Synthetic Versatility :

- 2-Carbamimidoylbenzoic acid serves as a precursor for heterocyclic compounds, whereas this compound is primarily optimized for direct biological activity .

Biologische Aktivität

3-Carbamoylbenzoic acid, with the chemical formula CHNO and CID 3014284, has garnered attention in recent research for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHNO

- Molecular Weight : 165.15 g/mol

- Structure : Contains a carbamoyl group (-CONH) attached to a benzoic acid moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A significant focus has been on its effectiveness against various bacterial strains.

Antibacterial Studies

A study involving the synthesis of metal complexes derived from this compound demonstrated promising antibacterial activity. The complexes were tested against both Gram-positive and Gram-negative bacteria:

| Complex | Bacterial Strain | Activity Level |

|---|---|---|

| III | Staphylococcus epidermidis | Highly Active |

| IV | Bacillus subtilis | Highly Active |

| V | Escherichia coli | Moderately Active |

| VI | Pseudomonas aeruginosa | Moderately Active |

The results indicated that the metal complexes exhibited higher antibacterial activity compared to the free ligand, suggesting that the incorporation of biocompatible metals enhances the antimicrobial efficacy of this compound derivatives .

Anthelmintic Activity

In addition to its antibacterial properties, this compound complexes have shown significant anthelmintic activity . In vitro tests indicated that these complexes effectively paralyzed and killed various helminths at concentrations ranging from 15 to 45 mg/mL. This activity was comparable to standard anthelmintics, indicating potential for development as anti-parasitic agents .

The mechanism underlying the biological activities of this compound appears to involve:

- Cell Membrane Disruption : The compounds may disrupt bacterial cell membranes, leading to cell lysis.

- Enzyme Inhibition : The presence of the carbamoyl group may interfere with essential enzymatic functions within microbial cells.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the effectiveness of this compound against common pathogens. The compound was tested against:

- Staphylococcus aureus

- Escherichia coli

- Salmonella typhimurium

The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, demonstrating its potential as an effective antimicrobial agent .

Case Study 2: Anthelmintic Properties

In another study focusing on anthelmintic properties, complexes derived from this compound were tested against tapeworms and liver flukes. The results indicated significant paralysis at lower concentrations compared to traditional treatments, suggesting a promising alternative for parasite management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.